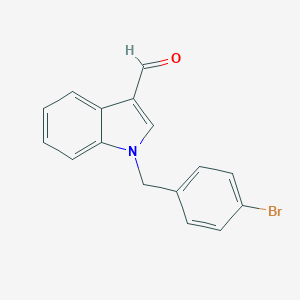

1-(4-bromobenzyl)-1H-indole-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(4-bromophenyl)methyl]indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrNO/c17-14-7-5-12(6-8-14)9-18-10-13(11-19)15-3-1-2-4-16(15)18/h1-8,10-11H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQCRUIDKXQZWMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101218203 | |

| Record name | 1-[(4-Bromophenyl)methyl]-1H-indole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101218203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49670173 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

174367-70-5 | |

| Record name | 1-[(4-Bromophenyl)methyl]-1H-indole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174367-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(4-Bromophenyl)methyl]-1H-indole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101218203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 4 Bromobenzyl 1h Indole 3 Carbaldehyde

Strategic Approaches to N-1 Substitution of Indole (B1671886) Nucleus

The introduction of the 4-bromobenzyl group at the nitrogen atom of the indole ring is a critical step in the synthesis of the title compound. This transformation is typically achieved through N-alkylation reactions, with the choice of reagents and conditions playing a pivotal role in the efficiency and selectivity of the process.

N-Alkylation with Bromobenzyl Halides

The most direct method for the N-1 substitution of an indole nucleus is through N-alkylation with a suitable alkylating agent. In the context of synthesizing 1-(4-bromobenzyl)-1H-indole-3-carbaldehyde, 4-bromobenzyl bromide or 4-bromobenzyl chloride serve as the primary electrophiles. The reaction proceeds via a nucleophilic attack from the indole nitrogen onto the benzylic carbon of the 4-bromobenzyl halide, leading to the formation of a new carbon-nitrogen bond.

One effective approach for this transformation is the use of phase-transfer catalysis (PTC). This technique is particularly advantageous when dealing with reactants that are soluble in different phases, such as an aqueous base and an organic solvent containing the indole substrate. The phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like triethylbenzylammonium chloride, facilitates the transfer of the deprotonated indole anion from the aqueous phase to the organic phase, where it can readily react with the 4-bromobenzyl halide. A reported synthesis of N-(substituted) benzylindole-3-carboxaldehydes, including a bromo-substituted variant, achieved yields of 85–90% under these conditions, utilizing a 50% w/v aqueous sodium hydroxide (B78521) solution in dichloromethane at room temperature ekb.eg.

Optimization of Reaction Conditions for Selective N-Benzylation

Achieving selective N-benzylation over potential C-alkylation is a key challenge in indole chemistry. The optimization of reaction conditions, including the choice of base, solvent, temperature, and catalyst, is crucial for maximizing the yield of the desired N-substituted product.

A study on the N-alkylation of indole-3-carbaldehyde with benzyl (B1604629) chloride provides valuable insights into the optimization of this process. The reaction was successfully carried out using anhydrous potassium carbonate as the base in a mixture of acetonitrile and a small amount of N,N-dimethylformamide (DMF) under reflux conditions for 12 hours, affording 1-benzyl-1H-indole-3-carbaldehyde in a 78.81% yield mdpi.com. This demonstrates that a moderately strong base in a polar aprotic solvent system can effectively promote N-alkylation while minimizing side reactions.

The following table summarizes the optimized conditions for the N-benzylation of indole-3-carbaldehyde, which can be adapted for the reaction with 4-bromobenzyl bromide:

| Parameter | Condition | Yield (%) |

| Substrate | 1H-indole-3-carbaldehyde | - |

| Alkylating Agent | Benzyl chloride | - |

| Base | Anhydrous K₂CO₃ (2 eq) | 78.81 |

| Solvent | CH₃CN / DMF | - |

| Temperature | 82–84 °C (Reflux) | - |

| Reaction Time | 12 hours | - |

| Data adapted from a study on the synthesis of 1-benzyl-1H-indole-3-carbaldehyde mdpi.com. |

Introduction of the Formyl Group at the C-3 Position

The introduction of a carbonyl functionality, specifically a formyl group (-CHO), at the C-3 position of the indole ring is another cornerstone of the synthesis. The Vilsmeier-Haack reaction is a powerful and widely employed method for this purpose.

Vilsmeier-Haack Formylation and Related C-Formylation Reactions

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, which is typically formed from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃) organic-chemistry.org. This electrophilic species then attacks the electron-rich indole nucleus, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate furnishes the desired aldehyde. The Vilsmeier-Haack reaction is generally a mild and efficient method for the formylation of reactive aromatic and heteroaromatic compounds .

Regioselectivity Considerations in Indole Formylation

The indole ring possesses two potentially nucleophilic carbon atoms, C-2 and C-3. However, electrophilic substitution reactions, such as the Vilsmeier-Haack formylation, predominantly occur at the C-3 position. This regioselectivity is attributed to the higher electron density at the C-3 position and the greater stability of the cationic intermediate formed upon attack at this site nih.gov.

When the nitrogen of the indole is substituted, as in 1-(4-bromobenzyl)-1H-indole, the electronic properties of the ring can be altered. However, the directing effect of the indole nucleus itself generally ensures that formylation still preferentially occurs at the C-3 position. A study on the Vilsmeier-Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles, which are structurally related to N-benzylindoles, revealed that formylation can sometimes be non-regioselective, yielding a mixture of products rsc.org. This suggests that while C-3 formylation is favored, the reaction conditions must be carefully controlled to avoid the formation of undesired isomers.

Convergent and Divergent Synthesis Strategies

Conversely, a divergent synthesis would start from a common intermediate that can be elaborated into a variety of target molecules. In this context, this compound can serve as a versatile scaffold for the synthesis of a library of related compounds. The aldehyde functionality can be readily transformed into other functional groups through various organic reactions. For example, it can undergo oxidation to a carboxylic acid, reduction to an alcohol, or participate in condensation reactions to form imines, oximes, or hydrazones. This allows for the generation of a diverse range of derivatives with potentially interesting biological activities, all originating from a single, readily accessible precursor.

Green Chemistry Principles in the Synthesis of this compound

The growing emphasis on sustainable chemical practices has led to the exploration of greener synthetic methodologies for a wide range of compounds, including this compound. These methods aim to reduce or eliminate the use and generation of hazardous substances, minimize energy consumption, and utilize renewable resources.

A common and effective method for the synthesis of N-substituted benzylindole-3-carboxaldehydes, such as the target compound, involves the reaction of indole-3-carbaldehyde with substituted benzyl halides. ekb.eg This reaction can be carried out under phase-transfer catalytic (PTC) conditions, which often provide high yields. ekb.eg For instance, the reaction of indole-3-carbaldehyde with a substituted benzyl halide in the presence of a phase-transfer catalyst like triethylbenzylammonium chloride and a strong base like aqueous sodium hydroxide in a solvent such as dichloromethane can produce the desired N-substituted product in yields of 85–90%. ekb.eg

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reactions with fewer side products. heteroletters.org The application of microwave irradiation can accelerate the rate of chemical reactions by efficiently heating the reaction mixture. heteroletters.org

Extrapolating from these examples, a potential microwave-assisted synthesis of this compound could involve the reaction of indole-3-carbaldehyde with 4-bromobenzyl bromide under microwave irradiation. This approach would be expected to shorten the reaction time and potentially improve the yield compared to conventional heating methods.

Table 1: Comparison of Conventional and Potential Microwave-Assisted Synthesis

| Parameter | Conventional Method (PTC) | Potential Microwave-Assisted Method |

| Heating | Conventional heating (reflux) | Microwave irradiation |

| Reaction Time | Several hours ekb.eg | Potentially minutes heteroletters.org |

| Solvent | Dichloromethane ekb.eg | Potentially solvent-free or a high-boiling point green solvent |

| Energy Consumption | Higher | Lower |

| Yield | 85-90% ekb.eg | Potentially similar or higher |

Solvent-Free or Environmentally Benign Reaction Media

The use of volatile organic solvents in chemical synthesis is a major environmental concern. Therefore, developing solvent-free or environmentally benign reaction media is a key aspect of green chemistry.

Solvent-free reactions, often conducted in the solid state or by using one of the reactants as the solvent, can significantly reduce waste and environmental impact. organic-chemistry.org The aforementioned microwave-assisted Bischler indole synthesis is a prime example of a solvent-free method. organic-chemistry.org Another approach involves the use of deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors that form a liquid at a lower temperature than either of the individual components. rasayanjournal.co.inresearchgate.net DES are often biodegradable, have low vapor pressure, and can be recycled, making them an environmentally friendly alternative to traditional organic solvents. rasayanjournal.co.inresearchgate.net

For the synthesis of this compound, a solvent-free approach could involve the direct reaction of solid indole-3-carbaldehyde with 4-bromobenzyl bromide, potentially under microwave irradiation to facilitate the reaction. Alternatively, the use of a deep eutectic solvent as the reaction medium could provide a greener alternative to chlorinated solvents like dichloromethane.

Table 2: Examples of Environmentally Benign Reaction Media in Indole Synthesis

| Reaction Medium | Description | Advantages | Reference |

| Solvent-Free | Reaction is conducted without a solvent, often in the solid state. | Reduced waste, lower environmental impact, simpler work-up. | organic-chemistry.org |

| Deep Eutectic Solvents (DES) | A mixture of compounds that forms a eutectic with a melting point lower than the individual components. | Biodegradable, low vapor pressure, recyclable, cost-effective. | rasayanjournal.co.inresearchgate.net |

| Water | The most environmentally benign solvent. | Non-toxic, non-flammable, readily available. | N/A |

By incorporating principles such as microwave-assisted synthesis and the use of solvent-free conditions or environmentally benign reaction media, the synthesis of this compound can be made significantly more sustainable.

Chemical Reactivity and Transformation of 1 4 Bromobenzyl 1h Indole 3 Carbaldehyde

Reactions Involving the Aldehyde Functional Group

The aldehyde group is a key site for a variety of chemical transformations, including condensation reactions, reactions with nucleophiles, and oxidation-reduction reactions. These reactions allow for the facile introduction of new functional groups and the construction of more complex molecular architectures.

Condensation Reactions for Schiff Base and Chalcone Formation

The aldehyde functionality of 1-(4-bromobenzyl)-1H-indole-3-carbaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reaction is a cornerstone in the synthesis of various heterocyclic compounds and molecules with potential biological activity. nih.govbiolmolchem.comscispace.comajchem-b.comnih.govinternationaljournalcorner.comedu.krdresearchgate.net The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

Similarly, the compound can participate in Claisen-Schmidt condensation reactions with ketones containing α-hydrogens, such as substituted acetophenones, to yield chalcones. ontosight.ainih.govwikipedia.orgresearchgate.netnih.govscirp.orgresearchgate.netnih.gov Chalcones, which are α,β-unsaturated ketones, are important intermediates in the synthesis of flavonoids and other biologically active molecules. These reactions are typically catalyzed by a base, such as sodium hydroxide (B78521) or potassium hydroxide.

Table 1: Representative Condensation Reactions of Indole-3-carbaldehyde Derivatives

| Reactant | Reagent | Product Type | Reference |

| Indole-3-carbaldehyde | Various l-amino acids | Schiff Base | nih.gov |

| Indole-3-carbaldehyde | 4-amino-1,2,4-triazole | Schiff Base | sctunisie.org |

| 1-Methylindole-3-carboxaldehyde | Substituted acetophenones | Chalcone | researchgate.net |

| Substituted benzaldehydes | p-Bromo acetophenone | Chalcone | ontosight.ai |

Reactions with Hydrazines and Related Nucleophiles, including Aldazine Formation

The aldehyde group of this compound is reactive towards hydrazine (B178648) and its derivatives, leading to the formation of hydrazones. researchgate.netlibretexts.orgnih.gov This reaction is analogous to Schiff base formation and is widely used in synthetic organic chemistry. nih.govresearchgate.net The resulting hydrazones can serve as precursors for the synthesis of various heterocyclic systems.

Furthermore, under appropriate conditions, the reaction with hydrazine can proceed to form an aldazine, where two molecules of the aldehyde condense with one molecule of hydrazine. ajchem-b.comnih.govnih.govnih.govnih.gov Azines are characterized by a C=N-N=C functionality and have been investigated for their chemical properties and potential applications. nih.gov

Table 2: Reactions of Indole-3-carbaldehyde Derivatives with Hydrazines

| Reactant | Reagent | Product Type | Reference |

| 2-(4-Bromophenyl)-1H-indole-3-carboxaldehyde | Hydrazine hydrate | Hydrazone | wikipedia.orgscirp.org |

| Indole-3-carboxaldehyde | Carbohydrazide | Schiff Base (precursor to azine) | ajchem-b.comnih.gov |

| Indole-3-carboxaldehyde | Various hetero-hydrazine derivatives | Hydrazone | rsc.org |

Derivatization Towards Carboxylic Acids, Alcohols, and Other Functional Groups (e.g., Reduction to Carbinols)

The aldehyde functional group in this compound can be readily transformed into other functional groups through oxidation or reduction. Oxidation of the aldehyde leads to the corresponding carboxylic acid, 1-(4-bromobenzyl)-1H-indole-3-carboxylic acid. nih.govresearchgate.netnih.gov This transformation can be achieved using various oxidizing agents.

Conversely, reduction of the aldehyde group yields the primary alcohol, (1-(4-bromobenzyl)-1H-indol-3-yl)methanol, also known as a carbinol. nih.govresearchgate.net Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH4). internationaljournalcorner.comedu.krdnih.govresearchgate.net This reduction is a fundamental transformation in organic synthesis, providing access to a different class of compounds with distinct reactivity.

Table 3: Oxidation and Reduction of the Aldehyde Group in Indole (B1671886) Derivatives

| Reactant | Transformation | Reagent Example | Product Type | Reference |

| Indole-3-carbaldehyde | Oxidation | Aldehyde oxidases | Carboxylic Acid | researchgate.netnih.gov |

| Aldehydes and Ketones | Reduction | Sodium Borohydride (NaBH4) | Alcohol | nih.govresearchgate.net |

| Indoles | Reduction | Sodium Borohydride in carboxylic acid | N-alkylindolines | internationaljournalcorner.com |

Reactivity of the Bromine Substituent on the Benzyl (B1604629) Moiety

The bromine atom on the benzyl group provides another reactive site within the molecule, primarily for transition metal-catalyzed cross-coupling reactions and potentially for nucleophilic aromatic substitution.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The carbon-bromine bond in the 4-bromobenzyl group is susceptible to various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govresearchgate.netbeilstein-journals.orgu-szeged.hu This allows for the introduction of a wide range of aryl and vinyl substituents at the 4-position of the benzyl ring. ncsu.edu

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. biolmolchem.comresearchgate.netnih.govresearchgate.netsctunisie.orgnih.govnii.ac.jp This reaction is a versatile method for the synthesis of substituted alkenes.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. rsc.orgresearchgate.netbeilstein-journals.orgnii.ac.jp It is a reliable method for the synthesis of aryl alkynes.

Table 4: Representative Cross-Coupling Reactions of Aryl Bromides

| Reaction Type | Aryl Halide | Coupling Partner | Catalyst System | Product Type | Reference |

| Suzuki-Miyaura | Bromobenzene | Phenylboronic acid | NHC–Pd(II) complexes | Biphenyl | nih.gov |

| Heck | Bromobenzene | Styrene | Pd supported on various supports | Stilbene | researchgate.netsctunisie.org |

| Sonogashira | 4-Iodotoluene | Phenylacetylene | Pd on alumina (B75360) / Cu2O on alumina | Tolane derivative | rsc.org |

Potential for Nucleophilic Substitution at the Aromatic Ring

While nucleophilic aromatic substitution (SNAr) typically requires strong electron-withdrawing groups to activate the aromatic ring, the possibility of such reactions on the 4-bromobenzyl moiety under specific conditions cannot be entirely ruled out. scispace.comresearchgate.netlibretexts.orgresearchgate.net The reactivity would depend on the nature of the nucleophile and the reaction conditions. However, this pathway is generally less favored compared to the transition metal-catalyzed cross-coupling reactions for aryl bromides that are not further activated.

Multicomponent Reactions (MCRs) Featuring this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all components, represent a highly efficient strategy in organic synthesis. The use of this compound in such reactions opens avenues for the rapid construction of complex heterocyclic frameworks, which are of significant interest in medicinal chemistry and materials science. While specific literature on the multicomponent reactions of this compound is not extensively available, the reactivity of the indole-3-carbaldehyde scaffold is well-documented, allowing for scientifically sound extrapolation.

Exploration of Novel Heterocyclic Scaffolds via MCRs

The aldehyde functionality at the C3 position of the indole ring in this compound makes it an ideal electrophilic component for a variety of MCRs. By analogy to other indole-3-carboxaldehydes, it is anticipated to react readily with a diverse range of nucleophiles and other reactants to generate novel heterocyclic systems.

One prominent example of such a transformation is the four-component synthesis of 9H-pyrimido[4,5-b]indoles. In a transition-metal-free approach, various indole-3-carboxaldehydes have been shown to react with an aromatic aldehyde and two equivalents of ammonium (B1175870) iodide to construct the pyrimidine (B1678525) ring in a one-pot [4+2] annulation reaction. This methodology is highlighted by the formation of four new C-N bonds in a single operation, with ammonium iodide serving as the sole nitrogen source.

Applying this analogy to this compound, a plausible reaction scheme would involve its condensation with an aromatic aldehyde and ammonium iodide, promoted by iodine, to yield a 9-(4-bromobenzyl)-pyrimido[4,5-b]indole derivative. The reaction likely proceeds through a series of imine formation and cyclization steps, ultimately leading to the fused heterocyclic product. The scope of this reaction with respect to the aromatic aldehyde component has been demonstrated to be broad, tolerating a range of electron-donating and electron-withdrawing substituents.

The following table illustrates the potential products from such a four-component reaction, based on the established methodology with other indole-3-carboxaldehydes.

| Aromatic Aldehyde | Potential Product | Key Features |

|---|---|---|

| Benzaldehyde | 9-(4-bromobenzyl)-2-phenyl-9H-pyrimido[4,5-b]indole | Formation of a fused pyrimidine ring. |

| 4-Methylbenzaldehyde | 9-(4-bromobenzyl)-2-(p-tolyl)-9H-pyrimido[4,5-b]indole | Demonstrates tolerance for electron-donating groups. |

| 4-Chlorobenzaldehyde | 9-(4-bromobenzyl)-2-(4-chlorophenyl)-9H-pyrimido[4,5-b]indole | Shows compatibility with halogen substituents. |

Cascade and Tandem Reactions for Molecular Complexity

Cascade and tandem reactions, which involve a sequence of intramolecular or intermolecular transformations occurring in a single pot, offer a powerful tool for rapidly increasing molecular complexity from simple starting materials. The structural features of this compound, namely the reactive aldehyde group and the potential for further functionalization on both the indole and the bromobenzyl moieties, make it a promising substrate for the design of novel cascade sequences.

While specific cascade reactions commencing with this compound are not explicitly detailed in the current literature, the reactivity of the N-benzyl-1H-indole-3-carbaldehyde scaffold provides valuable insights. For instance, the formyl group at the C3-position can act as a directing group for transformations at other positions of the indole ring. An example of this is the C4-alkenylation of N-benzyl-1H-indole-3-carbaldehyde. This type of directed transformation could be the initial step in a more elaborate tandem sequence.

A hypothetical cascade reaction could be envisioned to commence with a multicomponent reaction at the aldehyde functionality, followed by an intramolecular cyclization or cross-coupling reaction involving the bromobenzyl group. For example, a three-component reaction of this compound with an active methylene (B1212753) compound and an amine could generate a highly functionalized intermediate. This intermediate could then undergo an intramolecular Heck reaction, where the bromine atom on the benzyl group reacts with a newly formed double bond, to construct a polycyclic system with a high degree of molecular complexity.

The following table outlines a hypothetical tandem reaction sequence, illustrating the potential for building molecular complexity from this compound.

| Reaction Step | Description | Increase in Molecular Complexity |

|---|---|---|

| Knoevenagel Condensation | Reaction of the aldehyde with an active methylene compound (e.g., malononitrile). | Formation of a new C=C bond and introduction of cyano groups. |

| Michael Addition | Addition of a nucleophile (e.g., a primary amine) to the activated double bond. | Formation of a new C-N bond and introduction of a side chain. |

| Intramolecular Cyclization | Palladium-catalyzed intramolecular Heck reaction between the aryl bromide and a suitable alkene functionality within the molecule. | Formation of a new carbocyclic or heterocyclic ring, leading to a rigid, polycyclic scaffold. |

Such a sequence would allow for the controlled and efficient assembly of intricate molecular architectures from a relatively simple starting material, underscoring the potential of this compound as a valuable building block in diversity-oriented synthesis.

Biological Activities and Structure Activity Relationship Sar Studies

Antimicrobial Potential of 1-(4-bromobenzyl)-1H-indole-3-carbaldehyde Derivatives

The conjugation of different bioactive moieties to the indole-3-carbaldehyde core has been a strategic approach to developing novel antimicrobial agents. The introduction of a 4-bromobenzyl group at the N-1 position is a key modification investigated for its influence on antibacterial and antifungal efficacy.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Derivatives of indole-3-carbaldehyde have demonstrated notable antibacterial activity. Studies on related structures indicate that the indole (B1671886) core is crucial for this biological effect. For instance, a series of indole-3-aldehyde hydrazones showed a broad spectrum of activity with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 100 µg/mL against various bacterial strains. nih.govresearchgate.net

In one study, a hybrid molecule linking ciprofloxacin to an indole scaffold through a 1-(4-bromobutyl) group, a structure closely related to the 4-bromobenzyl moiety, was synthesized. nih.gov This series of compounds exhibited potent antibacterial properties against both Gram-positive and Gram-negative bacteria, with MICs ranging from 0.0625 to 32 μg/mL. nih.gov Specifically, the attachment of a semicarbazide group to the carbaldehyde function of the indole core resulted in a derivative with MICs of 0.25–4 μg/mL against all tested strains, which was comparable to the parent drug, ciprofloxacin. nih.gov

The data suggests that the N-substituent on the indole ring plays a significant role in modulating antibacterial potency. While specific MIC values for this compound itself are not detailed in the provided research, the high activity of structurally similar compounds underscores the potential of this chemical family.

Table 1: Antibacterial Activity of a Related Ciprofloxacin-Indole Hybrid (Compound 3a)

| Bacterial Strain | Type | MIC (μg/mL) |

|---|---|---|

| S. aureus ATCC 29213 | Gram-Positive | 0.5 |

| S. aureus ATCC 43300 | Gram-Positive | 1 |

| S. aureus ATCC 33591 | Gram-Positive | 4 |

| E. coli ATCC 25922 | Gram-Negative | 0.25 |

| E. coli ATCC BAA-196 | Gram-Negative | 2 |

Data derived from a study on ciprofloxacin-indole hybrids, where compound 3a features a semicarbazide moiety attached to the indole-3-carbaldehyde core. nih.gov

Antifungal Activity Assessment

The indole framework is also a key element in the design of antifungal agents. nih.gov Research into 1-benzyl-3-(imidazol-1-ylmethyl)indole derivatives has shown significant activity against Candida albicans. nih.gov In a particular study, several derivatives exhibited MICs in the range of 1-6 µg/mL against this pathogenic yeast. nih.gov Although these compounds differ at the C-3 position, they share the N-1 benzyl (B1604629) substitution pattern, highlighting the importance of this feature for antifungal potential.

Indole-3-carboxaldehyde derivatives have been reported to possess antifungal activity, and further modifications are a subject of intense investigation. While direct antifungal data for this compound is not extensively detailed, related indole derivatives containing a 1,3,4-thiadiazole moiety have shown potent efficacy against a range of plant pathogenic fungi, in some cases exceeding that of commercial fungicides like azoxystrobin. nih.gov This indicates that the indole-3-carbaldehyde scaffold is a promising base for developing new antifungal compounds.

Anti-Enzyme Activities

Tyrosinase Inhibition Mechanisms

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is of great interest in the cosmetic and medical fields. nih.gov Indole-3-carbaldehyde, the parent structure of the title compound, has been identified as a tyrosinase inhibitor. elsevierpure.com It was found to inhibit the oxidation of L-DOPA by mushroom tyrosinase with a 50% inhibitory concentration (IC50) of 1.3 mM. elsevierpure.com Structure-activity studies have revealed that the aldehyde group at the C-3 position plays a critical role in this inhibitory activity. elsevierpure.com

Furthermore, the "benzyl" portion of this compound is also implicated in tyrosinase inhibition. Studies on 4-substituted benzaldehydes have shown that they can inhibit mushroom tyrosinase. researchgate.netnih.gov Specifically, 4-bromobenzaldehyde demonstrated an IC50 value of 114 μM. researchgate.netnih.gov Kinetic analysis revealed that 4-halogenated benzaldehydes, including the bromo-substituted variant, act as partial noncompetitive inhibitors. researchgate.netnih.gov This suggests that the 1-(4-bromobenzyl) moiety likely contributes significantly to the tyrosinase inhibitory potential of the full compound through a noncompetitive mechanism.

Table 2: Tyrosinase Inhibitory Activity of Benzaldehyde Derivatives

| Compound | IC50 (μM) | Inhibition Type |

|---|---|---|

| 4-bromobenzaldehyde | 114 | Partial Noncompetitive |

| 4-chlorobenzaldehyde | 175 | Partial Noncompetitive |

| 4-fluorobenzaldehyde | 387 | Partial Noncompetitive |

| 4-cyanobenzaldehyde | 822 | Mixed |

| 4-nitrobenzaldehyde | 1846 | Noncompetitive |

Data from studies on the oxidation of 4-t-butylcatechol catalyzed by mushroom tyrosinase. researchgate.netnih.gov

Anticholinesterase Activity

Acetylcholinesterase (AChE) inhibitors are used to treat neurodegenerative diseases like Alzheimer's. nih.govmdpi.com While various alkaloids and plant-derived compounds have been screened for anticholinesterase activity, specific research detailing the AChE or butyrylcholinesterase (BChE) inhibitory activity of this compound is not available in the provided sources. The indole scaffold is present in some alkaloids that have been tested for this activity; for example, yohimbine showed noteworthy anti-BChE effects. nih.gov However, a direct link or systematic study on this compound derivatives for this specific enzymatic inhibition is not documented.

Anti-inflammatory, Analgesic, and Antioxidant Properties

Indole derivatives are widely recognized for their diverse biological activities, including anti-inflammatory, analgesic, and antioxidant effects. nih.gov The indole-3-carboxaldehyde scaffold, in particular, has been a foundation for the development of new antioxidant agents.

The antioxidant potential of indole-3-carboxaldehyde derivatives has been evaluated using in vitro models such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. Studies on a series of novel indole-3-carboxaldehyde analogues conjugated with different aryl amines showed varying degrees of antioxidant activity. While specific data for this compound is limited, the inherent antioxidant property of the parent indole-3-carboxaldehyde suggests that its derivatives are promising candidates for further investigation.

Similarly, indole moieties are known to be present in compounds with anti-inflammatory and analgesic properties. nih.gov The development of novel compounds for managing pain and inflammation is an active area of research. nih.gov Although broad reviews confirm the potential of the indole class of compounds in these therapeutic areas, specific in vivo or in vitro studies detailing the anti-inflammatory or analgesic efficacy of this compound were not identified in the provided search results.

Antiproliferative and Anticancer Activities of Related Indole Derivatives

The indole scaffold is a "privileged structure" in anticancer drug discovery, with numerous derivatives demonstrating potent activity against various cancer cell lines. nih.gov Naturally occurring indole alkaloids like vincristine and vinblastine are established chemotherapeutic agents, inspiring the development of synthetic indole derivatives with diverse mechanisms of action. nih.gov

A substantial body of research has demonstrated the cytotoxic effects of indole derivatives against a panel of human cancer cell lines. The substitution pattern on the indole ring and at the N-1 and C-3 positions plays a critical role in determining the potency and selectivity of these compounds.

For instance, a series of novel indole-based sulfonohydrazides, derived from indole-3-carbaldehyde, were evaluated for their in vitro anticancer activity against breast cancer cell lines. Among these, the compound 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) displayed significant and selective inhibition of MCF-7 (estrogen receptor-positive) and MDA-MB-468 (triple-negative) cancer cells, with IC50 values of 13.2 µM and 8.2 µM, respectively. Notably, this compound was found to be non-toxic to noncancerous HEK 293 cells, indicating a favorable selectivity profile. nih.gov

Other studies on 2-phenylindole-3-carbaldehyde analogues have also reported good anti-proliferative activities. researchgate.net The antiproliferative efficacy of various indole derivatives is summarized in the table below, showcasing their activity across different cancer types.

Table 1: Cytotoxicity of Selected Indole Derivatives Against Various Cancer Cell Lines

| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Source |

|---|---|---|---|---|

| Compound 5f¹ | MCF-7 | Breast Adenocarcinoma | 13.2 | nih.gov |

| Compound 5f¹ | MDA-MB-468 | Breast Adenocarcinoma | 8.2 | nih.gov |

| trans-[PtCl₂(5ClL)₂]² | HT-29 | Colon Cancer | 6.39 ± 1.07 | mdpi.com |

| trans-[PdCl₂(7AI3CA)₂]³ | T47D | Breast Cancer | 4.77 ± 1.61 | mdpi.com |

| Compound 7d⁴ | MCF-7 | Breast Cancer | 2.93 ± 0.47 | mdpi.com |

¹ 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide

² trans-[PtCl₂(5-chloro-7-azaindole-3-carbaldehyde)₂]

³ trans-[PdCl₂(7-azaindole-3-carbaldehyde)₂]

⁴ A 1-benzyl-5-bromoindolin-2-one derivativeIndole derivatives exert their anticancer effects through a variety of molecular mechanisms. Their ability to interact with multiple cellular targets contributes to their broad-spectrum activity. Key mechanisms include:

Tubulin Polymerization Inhibition : Many indole derivatives, particularly those with substitutions at the C-3 position, can bind to the colchicine site on β-tubulin. This interaction disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. researchgate.netnih.gov

Kinase Inhibition : The indole nucleus serves as a scaffold for designing inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as Src kinase, receptor tyrosine kinases (e.g., EGFR, VEGFR), and cyclin-dependent kinases (CDKs). chapman.eduresearchgate.net

Topoisomerase Inhibition : Certain indole-based compounds, such as novel pyrazoline derivatives, have been identified as inhibitors of topoisomerase II, an enzyme essential for DNA replication. Inhibition leads to DNA damage and cell death. nih.gov

Induction of Apoptosis : Regardless of the primary target, a common downstream effect of many indole derivatives is the induction of programmed cell death, or apoptosis. This can be triggered through various signaling pathways, including the generation of reactive oxygen species (ROS) and modulation of pro- and anti-apoptotic proteins. nih.gov

Antileishmanial and Other Antiparasitic Applications

Beyond cancer, derivatives of indole-3-carbaldehyde have shown promise as agents against parasitic diseases, most notably leishmaniasis. nih.govresearchgate.net Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the Leishmania genus. The development of new, effective, and safe antileishmanial drugs is a global health priority.

Research has shown that modifying the indole scaffold can lead to potent antileishmanial compounds. A study on N-substituted indole derivatives identified chalcone-based analogues as having the best activity, particularly those with electron-withdrawing substituents like p-chloro, which recorded an IC50 value of 21.5 µM. nih.gov The derivatization of the indole-3-carbaldehyde moiety into thiosemicarbazones has also been explored as a strategy to enhance antileishmanial properties. nih.gov

Furthermore, the association of the indole core with other heterocyclic systems, such as a β-lactam ring, has yielded compounds with significantly improved activity against Leishmania major promastigotes, with some derivatives showing potency in the same range as the standard drug amphotericin B. nih.gov Docking studies suggest that some bis-indole derivatives may exert their effect by interacting with key residues on the parasite's pteridine reductase enzyme. nih.gov

Table 2: Antileishmanial Activity of Selected Standard Drugs

| Compound | Leishmania Species | IC50 (µM) | Source |

|---|---|---|---|

| Amphotericin B | L. major | 0.04 ± 0.01 | nih.gov |

| Miltefosine | L. major | 2.1 ± 0.4 | nih.gov |

| Paromomycin | L. major | 12.0 ± 1.0 | nih.gov |

| Pentamidine | L. major | 3.0 ± 0.2 | nih.gov |

Structure-Activity Relationship (SAR) Analysis of this compound Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity, thereby guiding the design of more potent and selective therapeutic agents. nih.gov For analogues of this compound, the SAR analysis focuses on three key structural components: the N-1 substituent (4-bromobenzyl group), the C-3 substituent (carbaldehyde group), and the indole core itself.

The pharmacological profile of indole-3-carbaldehyde derivatives is highly sensitive to substituent variations.

N-1 Position : Substitution at the N-1 position of the indole ring is a critical determinant of activity. The presence of a benzyl group, as in the title compound, is a common feature in many bioactive indoles. mdpi.com Methyl substitution at the N-1 position has been shown to enhance cytotoxic activity significantly in some series. nih.gov The nature of the substituent on the benzyl ring is also vital. The 4-bromo substituent is an electron-withdrawing group that can influence the electronic properties of the entire molecule and engage in halogen bonding, potentially enhancing binding to biological targets. Studies on related heterocyclic systems have shown that substituents on an N-benzyl ring can dramatically alter anticancer activity. researchgate.net

C-3 Position : The carbaldehyde at the C-3 position is an electrophilic center and a key site for chemical modification. Converting the aldehyde into Schiff bases, hydrazones, or thiosemicarbazones is a common and effective strategy to generate derivatives with enhanced biological profiles, including improved anticancer and antiparasitic activities. researchgate.net

Indole Ring : Substitution on the benzo part of the indole nucleus also modulates activity. For example, the introduction of a bromo or methoxy group at the C-5 position has been found to be critical for the anticancer activity of certain 3-substituted indoles. chapman.edu Similarly, 5-bromo and 5-chloro-indole-3-carboxaldehydes have demonstrated promising anticancer properties. researchgate.net

Insights from SAR studies provide a roadmap for the rational design of new derivatives with improved potency and selectivity. syncsci.com Based on the known SAR of related indole compounds, several strategies can be proposed for the rational design of novel analogues of this compound:

Modification of the N-1 Benzyl Group : The 4-bromo substituent could be replaced with other halogens (F, Cl, I) or moved to the ortho- or meta-positions to probe the effects of both sterics and electronics. Introducing other electron-withdrawing (e.g., -CF₃, -NO₂) or electron-donating (e.g., -OCH₃, -CH₃) groups could further optimize target interactions.

Derivatization of the C-3 Carbaldehyde : The aldehyde functional group is a versatile handle for creating a library of new compounds. Condensation with various amines, hydrazines, hydroxylamines, or thiosemicarbazides can yield imines, hydrazones, oximes, and thiosemicarbazones, respectively. These new functionalities can introduce additional hydrogen bonding sites and hydrophobic interactions, potentially leading to enhanced bioactivity.

Substitution on the Indole Core : Guided by findings that 5-halo substituents can increase anticancer activity, the introduction of a chlorine or bromine atom at the C-5 or C-6 position of the this compound scaffold could be a promising strategy to develop dual-halogenated analogues with potentially superior potency. researchgate.net

By systematically exploring these structural modifications, it is possible to develop new lead compounds with optimized pharmacological profiles for further investigation in anticancer and antiparasitic drug discovery.

Molecular Hybridization as a Strategy for Enhanced Biological Activity

Molecular hybridization is a key strategy in medicinal chemistry aimed at designing new compounds with improved affinity, efficacy, and selectivity. This is achieved by covalently linking two or more pharmacophores, which are the essential molecular features responsible for a drug's biological activity. The this compound scaffold has served as a valuable starting point for the creation of such hybrid molecules, leading to the discovery of potent agents with a range of biological activities, including anticancer properties.

Detailed Research Findings

A notable area of investigation has been the synthesis of hybrid molecules incorporating the 1-(halobenzyl)-1H-indole core with other heterocyclic systems. One such study focused on the development of novel antitumor agents by creating hybrids of a structurally similar compound, 1-(4-chlorobenzyl)-1H-indole, with carbohydrazides and benzylidene moieties. This research provided significant insights into the structure-activity relationships (SAR) of these new molecular entities.

The investigation involved the synthesis of two series of hybrid compounds: (E)-N′-benzylidene-carbohydrazides and (Z)-N'-(2-oxoindolin-3-ylidene)carbohydrazides, both featuring the 1-(4-chlorobenzyl)-1H-indole nucleus. These compounds were evaluated for their cytotoxic effects against a panel of human cancer cell lines, including colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23).

The results of the bioevaluation demonstrated that the (E)-N′-benzylidene-carbohydrazide series, in particular, exhibited potent cytotoxicity. Within this series, specific substitutions on the benzylidene ring were found to have a profound impact on the anticancer activity. For instance, compounds bearing a 4-chloro (4d) or a 4-nitro (4f) substituent on the benzylidene ring were identified as the most potent, with IC50 values in the nanomolar range (0.011–0.001 µM). Furthermore, compounds with a 2-hydroxy substituent (4g–i) also displayed very strong cytotoxicity, with IC50 values ranging from 0.56 to 0.83 µM researchgate.net.

These findings underscore the importance of the electronic and steric properties of the substituents on the hybridized moiety in modulating the biological activity of the parent 1-(halobenzyl)-1H-indole scaffold. The strong electron-withdrawing nature of the chloro and nitro groups at the para position of the benzylidene ring appeared to be crucial for the observed high potency.

The mechanism of action for some of these potent hybrids was also investigated, revealing their ability to activate caspases, which are key enzymes involved in apoptosis (programmed cell death). Specifically, compounds 4b and 4f were found to significantly activate caspase activity, suggesting that their anticancer effects are mediated, at least in part, by inducing apoptosis in cancer cells researchgate.net.

This research exemplifies the power of molecular hybridization as a strategy to enhance the biological activity of this compound and its analogs. By judiciously selecting the appropriate pharmacophoric fragments to combine with the indole core, it is possible to develop novel and highly potent therapeutic agents.

Data on Anticancer Activity of 1-(4-chlorobenzyl)-1H-indole-3-carbohydrazide Hybrids

The following table summarizes the cytotoxic activity of selected (E)-N′-benzylidene-carbohydrazide derivatives incorporating the 1-(4-chlorobenzyl)-1H-indole core against various human cancer cell lines researchgate.net.

| Compound | R | Cancer Cell Line | IC50 (µM) |

| 4d | 4-Cl | SW620 (Colon) | 0.011 |

| 4d | 4-Cl | PC-3 (Prostate) | 0.001 |

| 4d | 4-Cl | NCI-H23 (Lung) | 0.002 |

| 4f | 4-NO2 | SW620 (Colon) | 0.001 |

| 4f | 4-NO2 | PC-3 (Prostate) | 0.001 |

| 4f | 4-NO2 | NCI-H23 (Lung) | 0.001 |

| 4g | 2-OH | SW620 (Colon) | 0.83 |

| 4g | 2-OH | PC-3 (Prostate) | 0.65 |

| 4g | 2-OH | NCI-H23 (Lung) | 0.56 |

| 4h | 2-OH, 5-Br | SW620 (Colon) | 0.77 |

| 4h | 2-OH, 5-Br | PC-3 (Prostate) | 0.61 |

| 4h | 2-OH, 5-Br | NCI-H23 (Lung) | 0.58 |

| 4i | 2-OH, 5-NO2 | SW620 (Colon) | 0.69 |

| 4i | 2-OH, 5-NO2 | PC-3 (Prostate) | 0.59 |

| 4i | 2-OH, 5-NO2 | NCI-H23 (Lung) | 0.57 |

Advanced Characterization and Computational Studies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic analysis is paramount in confirming the molecular structure of 1-(4-bromobenzyl)-1H-indole-3-carbaldehyde. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides unambiguous evidence for its covalent framework, functional groups, and molecular weight.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR spectra offer critical insights into its complex structure.

The ¹H NMR spectrum provides information on the chemical environment of each proton. The aldehydic proton is typically observed as a singlet at approximately 10.0 ppm. The protons on the indole (B1671886) ring exhibit characteristic shifts, with the proton at the 2-position appearing as a singlet around 7.7 ppm. The aromatic protons of the indole and the bromobenzyl group resonate in the region of 7.2 to 8.3 ppm. The benzylic protons of the CH₂ group typically present as a singlet around 5.4 ppm.

The ¹³C NMR spectrum reveals the chemical shifts of each carbon atom. The carbonyl carbon of the aldehyde is the most downfield signal, appearing around 185 ppm. The carbons of the indole and bromobenzyl aromatic rings resonate between 110 and 138 ppm. The benzylic carbon signal is observed at approximately 50 ppm.

Table 1: Representative ¹H NMR Chemical Shifts for this compound Derivatives

| Proton | Chemical Shift (ppm) | Multiplicity |

| Aldehyde (-CHO) | ~10.0 | Singlet |

| Indole H-2 | ~7.7 | Singlet |

| Aromatic (Indole & Benzyl) | 7.2 - 8.3 | Multiplet |

| Benzyl (B1604629) (-CH₂-) | ~5.4 | Singlet |

Table 2: Representative ¹³C NMR Chemical Shifts for this compound Derivatives

| Carbon | Chemical Shift (ppm) |

| Aldehyde (C=O) | ~185 |

| Aromatic (Indole & Benzyl) | 110 - 138 |

| Benzyl (-CH₂-) | ~50 |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by analyzing the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by several key absorption bands. A strong and sharp peak corresponding to the C=O stretching vibration of the aldehyde group is typically observed in the region of 1650-1700 cm⁻¹. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings are found in the 1450-1600 cm⁻¹ range. The C-N stretching vibration of the indole ring can be seen around 1300-1350 cm⁻¹. The presence of the bromine atom is indicated by a C-Br stretching vibration in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Table 3: Key IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | >3000 |

| Aldehyde C=O Stretch | 1650-1700 |

| Aromatic C=C Stretch | 1450-1600 |

| C-N Stretch | 1300-1350 |

| C-Br Stretch | 500-600 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, corresponding to its molecular weight. Due to the presence of the bromine atom, a characteristic isotopic pattern with two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) would be visible, reflecting the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the precise elemental formula. This technique confirms the molecular formula of C₁₆H₁₂BrNO by matching the experimentally measured mass with the calculated theoretical mass. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, showing the loss of specific fragments such as the bromine atom or the formyl group.

Solid-State Characterization

The arrangement of molecules in the solid state is crucial for understanding a compound's physical properties. X-ray crystallography provides a definitive three-dimensional model of the molecule and its packing in the crystal lattice.

X-ray Crystallography for Three-Dimensional Structure and Intermolecular Interactions (e.g., Hydrogen Bonding)

Single-crystal X-ray crystallography offers an atomic-resolution view of this compound in the solid state. This technique would reveal the precise bond lengths, bond angles, and torsional angles within the molecule. The analysis would confirm the planar nature of the indole ring system and the orientation of the 4-bromobenzyl and carbaldehyde substituents.

Furthermore, X-ray crystallography elucidates the intermolecular interactions that govern the crystal packing. While this molecule lacks traditional hydrogen bond donors, weak intermolecular interactions such as C-H···O and C-H···π interactions, as well as π-π stacking between the aromatic rings, are likely to play a significant role in stabilizing the crystal structure. The bromine atom can also participate in halogen bonding (C-Br···O or C-Br···π interactions), further influencing the solid-state architecture.

Computational Chemistry Approaches

Density Functional Theory (DFT) for Electronic Structure, Chemical Reactivity, and Spectroscopic Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For "this compound," DFT calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). These parameters are crucial for predicting the molecule's reactivity and stability.

Studies on analogous N-substituted indole-3-carbaldehydes, such as 1-(benzenesulfonyl)-2-methyl-1H-indole-3-carbaldehyde, have utilized DFT to compare experimental and theoretical spectroscopic data. researchgate.net For instance, vibrational analysis has shown that the carbonyl stretching frequency is often lower than typical aldehydic stretches, a phenomenon attributed to the formyl group being coplanar with the indole ring, which allows for resonance conjugation that reduces the bond's force constant. researchgate.net Similarly, the electronic absorption properties are influenced by substituents on the indole ring, often resulting in a bathochromic (red) shift in the UV-Visible spectrum. researchgate.net

For "this compound," the electron-withdrawing nature of the bromine atom on the benzyl group is expected to influence the electronic properties of the entire molecule. DFT calculations would likely show a modified electron density distribution and altered HOMO-LUMO energy gap compared to its non-brominated counterpart, which in turn affects its chemical reactivity and spectroscopic signature.

Table 1: Predicted Electronic and Spectroscopic Properties based on DFT studies of Analogous Indole Derivatives

| Property | Predicted Characteristic for this compound | Rationale based on Analogous Compounds |

| HOMO-LUMO Energy Gap | Moderate to low, suggesting potential for good chemical reactivity and bioactivity. | N-substitution and conjugation in indole derivatives generally lower the energy gap. niscpr.res.in |

| Molecular Electrostatic Potential (MEP) | Negative potential centered on the carbonyl oxygen and bromine atom, indicating sites for electrophilic attack. | The carbonyl oxygen is a primary site of negative potential in related indole-3-carbaldehydes. researchgate.net |

| Vibrational Frequency (C=O stretch) | Predicted to be at a lower wavenumber compared to a simple aldehyde. | Resonance conjugation with the indole ring weakens the C=O bond, as seen in 1-(benzenesulfonyl)-2-methyl-1H-indole-3-carbaldehyde. researchgate.net |

| UV-Visible Absorption (λmax) | Expected bathochromic shift. | Substituents on the indole core typically shift absorption to longer wavelengths. researchgate.net |

Note: This table is predictive and based on findings from structurally similar compounds. Specific values require dedicated DFT calculations for this compound.

Molecular Dynamics Simulations to Investigate Ligand-Biomolecule Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In the context of "this compound," MD simulations can provide critical insights into how the ligand interacts with a biological target, such as a protein or enzyme, once a potential binding mode has been identified (e.g., through molecular docking).

While specific MD simulation studies on "this compound" are not available, research on other complex indole derivatives demonstrates the utility of this technique. For example, in the development of QSAR models for benzofuran (B130515) and indole derivatives as anticancer agents, 100-nanosecond MD simulations were performed to assess the stability of the ligand-receptor complex and calculate binding free energy. eurjchem.comresearchgate.net Such simulations can reveal:

Stability of the Binding Pose: Whether the ligand remains stably bound in the active site of the protein or dissociates over time.

Conformational Changes: How the ligand and the protein adjust their shapes to accommodate each other.

Key Intermolecular Interactions: The persistence and strength of hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex.

Solvent Effects: The role of water molecules in mediating or disrupting the ligand-protein interaction.

By simulating the dynamic behavior of the "this compound"-protein complex, researchers can validate docking results and gain a more realistic understanding of the binding affinity and mechanism of action at a molecular level.

Quantum Chemical Calculations for Reaction Pathway Analysis

Quantum chemical calculations are instrumental in mapping out the potential energy surface of a chemical reaction, allowing for the prediction of reaction mechanisms, transition states, and product stability. These calculations can be applied to "this compound" to understand its synthetic pathways and metabolic fate.

For example, studies on the reaction of 1-(oxiran-2-ylmethyl)-1H-indole-3-carboxaldehyde with amines used quantum chemical calculations to determine that the reaction preferentially occurs at the oxirane moiety to form β-aminoalcohols rather than at the aldehyde group to form Schiff bases. researchgate.net The calculations showed that the aminoalcohol products were thermodynamically more stable. researchgate.net

Similarly, the decomposition pathways of the parent indole molecule have been investigated using DFT to map the mechanisms leading to the formation of various smaller molecules, which is important for understanding its behavior in different chemical environments. acs.org

For "this compound," these computational methods could be used to:

Predict the most likely sites for nucleophilic or electrophilic attack.

Model the transition states for reactions involving the aldehyde group, such as condensation or oxidation reactions.

Evaluate the relative stability of potential products, guiding synthetic strategies.

Hypothesize potential metabolic pathways by simulating reactions like oxidation or conjugation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By developing a predictive QSAR model, the activity of new, unsynthesized compounds can be estimated.

While no specific QSAR model for "this compound" has been reported, numerous studies have successfully applied QSAR to various classes of indole derivatives to predict their activities as inhibitors of enzymes like isoprenylcysteine carboxyl methyltransferase (Icmt) and Casein kinase II (CK2). ijpsi.orgnih.govnih.gov

Developing a QSAR model for analogues of "this compound" would involve:

Dataset Assembly: Compiling a series of structurally related N-benzyl-indole-3-carbaldehydes with experimentally measured biological activities against a specific target.

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound, which can be categorized as constitutional, topological, geometric, electrostatic, and quantum-chemical descriptors. For this specific compound, key descriptors would likely include those related to the size and electronic properties of the 4-bromobenzyl group (e.g., Hammett constants, molar refractivity).

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Artificial Neural Networks) to build a mathematical equation correlating the descriptors with the biological activity. eurjchem.comresearchgate.netijpsi.org

Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

A validated QSAR model could then be used to predict the biological activity of "this compound" and guide the design of new derivatives with potentially enhanced potency.

Molecular Docking for Ligand-Target Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is crucial for predicting the binding affinity and interaction patterns of potential drug candidates like "this compound."

Although docking studies specifically for "this compound" are not publicly available, research on very similar N-benzyl indole derivatives provides valuable predictive insights. These analogues have been docked against various enzymatic targets to explore their therapeutic potential.

For instance, N-benzyl-indole hybrid thiosemicarbazones have been studied as potential tyrosinase inhibitors, with docking revealing key interactions within the enzyme's active site. rsc.org In another study, N-benzyl-3-acetylindol derivatives were docked into the active site of bacterial DNA gyrase B, showing good binding energy and interactions with key amino acid residues, similar to known inhibitors. ekb.eg Furthermore, oxime derivatives of 1-benzyl-1H-indole-3-carbaldehyde were identified as potent urease inhibitors, and docking studies were performed to understand their binding modes with the urease enzyme from Helicobacter pylori. mdpi.com

These studies on analogous compounds suggest that "this compound" would likely bind to target proteins through a combination of hydrogen bonding (via the carbonyl oxygen) and extensive hydrophobic and π-stacking interactions involving the indole and bromobenzyl rings. The bromine atom could potentially form halogen bonds, further enhancing binding affinity.

Table 2: Molecular Docking Results of Structurally Related N-Benzyl Indole Derivatives Against Various Targets

| Compound/Derivative Class | Target Enzyme | Reported Binding Energy (kcal/mol) or Score | Key Predicted Interactions |

| 1-benzyl-1H-indole-3-carbaldehyde oximes mdpi.com | Helicobacter pylori Urease | Not explicitly stated, but potent inhibition reported (IC50 = 0.0345 mM) | Interactions with the active site of the urease enzyme. |

| N-benzyl-3-acetylindol hydrazinecarbothioamides ekb.eg | S. aureus & E. coli DNA Gyrase B | Good binding energy (specific values not provided) | Interaction with key amino acids, preventing cell division. |

| 1-benzyl-indole hybrid thiosemicarbazones rsc.org | Tyrosinase | Good to moderate inhibition (IC50 range 12.40 to 47.24 µM) | Interaction with the multi-copper enzyme active site. |

| 1-(benzenesulfonyl)-2-methyl-1H-indole-3-carbaldehyde researchgate.net | S. aureus & N. meningitidis proteins | Better binding efficiency predicted for Gram-positive bacteria. | Interactions with target receptor surfaces. |

This table presents data from closely related analogues to predict the potential interactions and binding characteristics of this compound.

Conclusions and Future Perspectives

Summary of Current Research on 1-(4-bromobenzyl)-1H-indole-3-carbaldehyde

Research specifically focused on this compound is in its nascent stages. The compound is primarily recognized as a derivative of indole-3-carbaldehyde, a well-known precursor for the synthesis of a wide array of biologically active compounds and indole (B1671886) alkaloids. bldpharm.comresearchgate.netekb.eg The core structure of this compound features an indole scaffold, which is a prevalent motif in numerous pharmaceuticals. nih.govopenmedicinalchemistryjournal.com

The key structural features of this compound are the indole nucleus, the carbaldehyde group at the 3-position, and the 4-bromobenzyl group at the 1-position. The aldehyde functional group offers a reactive site for various chemical modifications, such as the formation of Schiff bases, which have been explored for their antimicrobial and tumor-targeting properties in other indole derivatives. nih.gov The presence of the bromobenzyl group is significant as halogenated organic compounds often exhibit enhanced biological activities. While direct studies on the biological effects of this compound are limited, its role as a chemical intermediate in the synthesis of more complex molecules is its most documented application to date. ontosight.ai

Below is a table summarizing the key identification and structural information for the compound.

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 174367-70-5 |

| Molecular Formula | C₁₆H₁₂BrNO |

| Molecular Weight | 314.18 g/mol |

| Parent Compound | 1H-Indole-3-carboxaldehyde |

| Key Functional Groups | Indole, Carbaldehyde, Bromobenzyl |

Emerging Trends and Unexplored Research Avenues

The future research landscape for this compound is ripe with possibilities, largely extrapolated from the broader field of indole chemistry.

Emerging Trends:

Anticancer Drug Development: A significant trend in medicinal chemistry is the development of indole-based compounds as anticancer agents. nih.gov For instance, derivatives of the closely related 1-(4-chlorobenzyl)-1H-indole have shown potent cytotoxic activity against various human cancer cell lines. nih.govresearchgate.net This suggests that this compound could serve as a valuable scaffold for the synthesis of novel antitumor agents.

Antimicrobial Agents: Indole derivatives, particularly those with the capacity to form hydrazone linkages, have been investigated for their antimicrobial properties against multi-drug-resistant bacteria. nih.gov The aldehyde group of this compound is an ideal candidate for the synthesis of such hydrazone derivatives.

Unexplored Research Avenues:

Neuroprotective Agents: The indole nucleus is a core component of many compounds with neuroprotective effects. The potential of this compound and its derivatives in the context of neurodegenerative diseases remains an entirely unexplored area.

Materials Science Applications: The aromatic and heterocyclic nature of the indole ring suggests potential applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics. The influence of the bromo- and benzyl-substituents on the photophysical properties of such materials has not been investigated.

Fluorescent Probes: Indole derivatives can exhibit interesting fluorescence properties. The development of this compound-based sensors for the detection of specific ions or biomolecules is a plausible and unexplored research direction.

Translational Potential in Medicinal Chemistry and Materials Science

The translational potential of this compound is significant, though currently theoretical.

In Medicinal Chemistry: The primary translational potential lies in its use as a versatile starting material for the synthesis of a diverse library of compounds with potential therapeutic applications. The established importance of the indole scaffold in drug discovery provides a strong rationale for the exploration of its derivatives. nih.gov The table below outlines potential therapeutic targets for derivatives of this compound based on existing research on related indole structures.

| Therapeutic Area | Potential Target/Mechanism of Action |

| Oncology | Development of tubulin polymerization inhibitors, kinase inhibitors, or pro-apoptotic agents. nih.govresearchgate.net |

| Infectious Diseases | Synthesis of novel antibacterial and antifungal agents, potentially targeting microbial cell wall synthesis or essential enzymes. nih.gov |

| Neurology | Design of ligands for serotonin (B10506) or melatonin (B1676174) receptors, or inhibitors of enzymes involved in neurodegeneration. |

In Materials Science: The potential for translation into materials science is less explored but equally intriguing. The indole ring system can be a building block for conductive polymers and organic semiconductors. The specific substitutions on this compound could be tailored to fine-tune the electronic and optical properties of new materials for applications in electronics and photonics.

Development of Standardized Research Protocols and Methodologies

A significant hurdle in advancing the understanding and application of this compound is the lack of standardized research protocols. To facilitate reproducible and comparable research, the development of standardized methodologies is crucial.

Key Areas for Standardization:

Synthesis and Purification: Establishing a robust and scalable synthesis protocol with well-defined reaction conditions, purification methods (e.g., chromatography, recrystallization), and characterization standards (e.g., NMR, mass spectrometry, IR spectroscopy) is a fundamental first step.

Biological Screening: For medicinal chemistry applications, a standardized panel of in vitro assays should be defined to assess the cytotoxic, antimicrobial, and other relevant biological activities of its derivatives. This would include specific cell lines, microbial strains, and assay conditions.

Physicochemical Characterization: In the context of materials science, standardized protocols for measuring key properties such as UV-Vis absorption, fluorescence emission, electrochemical potentials, and thermal stability are necessary to evaluate the potential of its derivatives in various applications.

The development of these standardized protocols will be instrumental in unlocking the full scientific and translational potential of this compound and its future derivatives.

Q & A

Q. What are the standard synthetic routes for preparing 1-(4-bromobenzyl)-1H-indole-3-carbaldehyde?

The synthesis typically involves two key steps: (1) Vilsmeier-Haack formylation of the indole core using POCl₃ and DMF to introduce the aldehyde group at the 3-position, followed by (2) N-benzylation with 4-bromobenzyl bromide under basic conditions. For example, NaH (60% dispersion in mineral oil) in anhydrous DMF is used to deprotonate the indole nitrogen, enabling nucleophilic substitution with the benzyl halide . Reaction optimization includes controlling temperature (0°C to room temperature) and stoichiometry (e.g., 1.2 equivalents of benzyl bromide relative to indole).

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

- ¹H/¹³C NMR spectroscopy : To confirm substitution patterns and purity. For instance, the aldehyde proton typically appears as a singlet near δ 10 ppm, while the benzyl protons show characteristic splitting patterns .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks and isotopic patterns (e.g., bromine’s distinctive ¹:¹ isotopic ratio).

- X-ray crystallography : For unambiguous structural determination, as demonstrated in related indole derivatives .

Q. What safety protocols are recommended for handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use a fume hood to prevent inhalation of dust or vapors.

- First Aid : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation for ingestion .

Advanced Research Questions

Q. How can reaction yields be optimized during the benzylation step?

- Catalyst Selection : Replace NaH with milder bases (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO to reduce side reactions.

- Stoichiometry : Use 1.5 equivalents of 4-bromobenzyl bromide to drive the reaction to completion.

- Temperature Control : Gradual warming from 0°C to 60°C improves regioselectivity and minimizes decomposition .

Q. How should researchers address contradictions in spectral data (e.g., unexpected NMR peaks)?

- Impurity Analysis : Perform column chromatography (e.g., petroleum ether/ethyl acetate gradient) to isolate byproducts.

- Comparative Studies : Cross-reference with literature data for analogous compounds, such as 1-(3-chlorobenzyl) derivatives, to identify shifts caused by substituent effects .

- Dynamic NMR : Investigate rotational barriers in the benzyl group if splitting patterns suggest hindered rotation .

Q. What strategies are effective for designing bioactive derivatives of this compound?

- Structure-Activity Relationship (SAR) Studies : Modify the bromobenzyl group (e.g., replace Br with Cl or CF₃) or the aldehyde moiety (e.g., reduce to alcohol or oxidize to carboxylic acid) to probe electronic effects.

- Targeted Modifications : Introduce fluorophores (e.g., via aldehyde-amine condensation) for cellular imaging, as seen in related indole-based probes .

Q. How can regioselectivity challenges in electrophilic substitutions be resolved?

- Directing Groups : Utilize the electron-rich indole core to guide substitutions. For example, the aldehyde at C3 deactivates the ring, favoring electrophilic attacks at C5 or C7 positions.

- Protection/Deprotection : Temporarily protect the aldehyde as an acetal to enable selective functionalization at other sites .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.